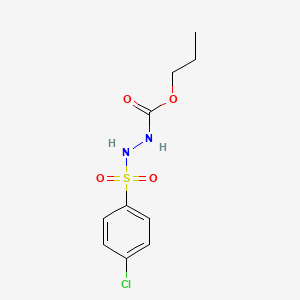
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl ester group, a sulfonyl hydrazine moiety, and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the following steps:
Formation of the sulfonyl hydrazine intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions to form 4-chlorobenzenesulfonyl hydrazine.
Esterification: The intermediate is then reacted with propyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonyl hydrazine moiety can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl hydrazine moiety.
Scientific Research Applications
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the biological activity of sulfonyl hydrazine derivatives.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can act as a nucleophile, participating in various biochemical pathways. The chlorobenzene ring can interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-fluorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-bromobenzene-1-sulfonyl)hydrazine-1-carboxylate
Uniqueness
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.
Properties
CAS No. |
58358-86-4 |
|---|---|
Molecular Formula |
C10H13ClN2O4S |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
propyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-2-7-17-10(14)12-13-18(15,16)9-5-3-8(11)4-6-9/h3-6,13H,2,7H2,1H3,(H,12,14) |
InChI Key |
QIFRTNSMKIWBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















